molecular formula C14H14ClNO2S B5765991 N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide

Cat. No.: B5765991
M. Wt: 295.8 g/mol
InChI Key: KEEXJKXMOPOAHK-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide is a chemical compound of significant interest in medicinal chemistry and drug discovery, primarily due to its incorporation of the N-acyl sulfonamide functional group. This group is recognized as a versatile and highly effective bioisostere for carboxylic acids, offering several advantages for pharmaceutical development . Compared to carboxylic acids, N-acyl sulfonamides demonstrate comparable acidity, which is crucial for mimicking biological activity, but with enhanced metabolic and enzymatic stability. This increased stability can lead to improved pharmacokinetic properties in drug candidates . The molecular framework of this compound, which includes both chloro-methyl and phenyl substituents, provides a versatile scaffold for chemical exploration and optimization. Researchers can leverage this structure to access additional regions of an enzyme's active site, allowing for fine-tuning of biological activity and physicochemical properties . The N-acyl sulfonamide motif is present in several FDA-approved therapeutics and is being actively investigated for a wide range of diseases. Its applications in research span the development of treatments for conditions such as cancer, viral infections (including hepatitis C), diabetes, and Alzheimer's disease . Furthermore, this class of compounds has also found utility in areas such as asymmetric organocatalysis, where it can be used to create efficient catalysts for synthetic chemistry . This product is strictly intended for research purposes in a controlled laboratory environment. It is classified as For Research Use Only and is not intended for diagnostic or therapeutic applications, or for personal use.

Properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-11-13(15)8-5-9-14(11)16-19(17,18)10-12-6-3-2-4-7-12/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEEXJKXMOPOAHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide typically involves the reaction of 3-chloro-2-methylaniline with benzenesulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Dichloromethane or chloroform

    Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation Reactions: The methyl group on the phenyl ring can be oxidized to form a carboxylic acid derivative.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide or potassium carbonate in aqueous or alcoholic medium.

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution: Various substituted sulfonamides.

    Oxidation: Carboxylic acid derivatives.

    Reduction: Amines.

Scientific Research Applications

Chemistry: N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is studied for its potential antibacterial and antifungal properties. It is used in the development of new antimicrobial agents.

Medicine: The compound is explored for its potential use in the treatment of bacterial infections. Its sulfonamide group is known to inhibit the growth of bacteria by interfering with the synthesis of folic acid.

Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the bacteria from synthesizing folic acid, which is essential for their growth and replication.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations among sulfonamide analogs include substituents on the aromatic rings and modifications to the sulfonamide linker. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Formula Molecular Weight Key Properties Reference
N-(3-Chloro-2-methylphenyl)-1-phenylmethanesulfonamide 3-Cl, 2-CH₃ on phenyl ring C₁₄H₁₄ClNO₂S 295.78 High lipophilicity (Cl, CH₃) -
N-{3-[2-Chloro-3-(CF₃)phenoxy]phenyl}-1-phenylmethanesulfonamide (Compound 9) 2-Cl, 3-CF₃ on phenoxy group C₂₀H₁₄ClF₃NO₃S 440.84 Enhanced metabolic stability (CF₃)
N-(3-Chloro-1-methylindazol-5-yl)-4-methylbenzenesulfonamide 3-Cl, 1-CH₃ indazole; 4-CH₃ benzene C₁₅H₁₄ClN₃O₂S 343.81 Antiproliferative activity
N-[2-(Chloromethyl)phenyl]-1-phenylmethanesulfonamide 2-CH₂Cl on phenyl ring C₁₄H₁₄ClNO₂S 295.78 Reactive chloromethyl group
1-(2-Chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]methanesulfonamide 2-Cl phenyl; furan-hydroxyethyl chain C₁₃H₁₄ClNO₄S 315.77 Polar functional groups (OH)

Key Observations :

  • Trifluoromethyl Groups : Compounds with CF₃ (e.g., Compound 9) exhibit higher metabolic stability due to the electron-withdrawing nature of CF₃ .
  • Heterocyclic Modifications : The indazole-containing analog (Table 1, Row 3) shows antiproliferative activity, suggesting that bicyclic structures enhance target binding .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-chloro-2-methylphenyl)-1-phenylmethanesulfonamide?

  • Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 3-chloro-2-methylaniline with phenylmethanesulfonyl chloride in the presence of a base like triethylamine. Optimize reaction conditions (e.g., anhydrous solvents, 0–5°C for exothermic steps) to minimize by-products. Purification via column chromatography or recrystallization ensures high purity .
  • Key Considerations : Monitor reaction progress using TLC or HPLC. Substituents on the aryl ring may require protective groups to avoid side reactions.

Q. How is the molecular structure of this compound characterized?

  • Techniques : Use 1H^1 \text{H}- and 13C^13 \text{C}-NMR to confirm connectivity and stereochemistry. X-ray crystallography (employing SHELXL for refinement ) provides precise bond lengths and angles. Mass spectrometry validates molecular weight, while IR spectroscopy identifies sulfonamide S=O stretches (~1350–1150 cm1^{-1}) .
  • Data Interpretation : Compare experimental NMR shifts with computational predictions (e.g., DFT) to resolve ambiguities in assignment.

Advanced Research Questions

Q. How can crystallographic data discrepancies in this compound be resolved?

  • Approach : Use SHELX suite (SHELXD for phase solution, SHELXL for refinement ) to address twinning or poor diffraction. Validate hydrogen-bonding networks with Mercury or OLEX2. For disordered regions, apply restraints or alternative space group testing. Cross-validate with spectroscopic data to ensure consistency .
  • Case Study : In a BRD4 bromodomain complex (PDB: 4LR9), the compound’s sulfonamide group showed torsional flexibility; refining with anisotropic displacement parameters improved model accuracy .

Q. What hydrogen-bonding patterns govern the solid-state packing of this compound?

  • Analysis : Apply Etter’s graph-set notation to categorize motifs (e.g., R22(8)\text{R}_2^2(8) dimers via N–H···O=S interactions). Use ORTEP-3 to visualize molecular geometry and quantify angles/distances. Molecular dynamics simulations can predict packing efficiency under varying temperatures.
  • Contradictions : If experimental data conflicts with predicted motifs (e.g., absence of expected N–H···Cl interactions), re-examine crystallization solvents for competitive H-bond acceptors .

Q. How can structure-activity relationships (SAR) guide optimization of this sulfonamide?

  • Strategy : Synthesize analogs (e.g., halogen substitution at the phenyl ring, methyl group variation) and compare bioactivity. For example, replacing 3-chloro with 3-fluoro (as in ) alters electron-withdrawing effects, impacting target binding. Use molecular docking (AutoDock Vina) to correlate substituent effects with affinity .
  • Data Integration : Cross-reference IC50_{50} values with crystallographic binding modes (e.g., BRD4 inhibition ) to identify critical interactions (e.g., sulfonamide oxygen as a H-bond acceptor).

Q. What computational methods predict the compound’s reactivity and stability?

  • Tools : DFT calculations (Gaussian 09) assess frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites. Molecular dynamics (AMBER) simulate solvation effects on stability. QSAR models correlate substituents with hydrolysis rates in physiological conditions.
  • Validation : Compare computed pKa\text{p}K_a (for sulfonamide deprotonation) with experimental potentiometric titrations .

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